4-methyl-1H-pyrazol-3-amine

Description

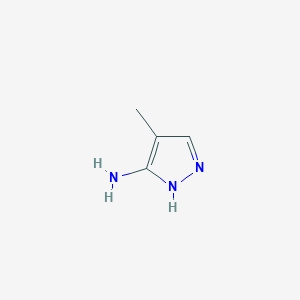

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDRFDQWVMKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495575 | |

| Record name | 4-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64781-79-9 | |

| Record name | 4-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4-methyl-1H-pyrazol-3-amine

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal building block for designing targeted therapeutics.[4] Within this class, this compound stands out as a particularly valuable intermediate. The specific substitution pattern—an amino group at the 3-position for building out complexity and a methyl group at the 4-position for modulating solubility and metabolic stability—makes it a key precursor for the synthesis of potent kinase inhibitors and other targeted agents in oncology and inflammatory diseases.[5][6]

This guide provides a comprehensive overview of the primary and most efficient synthetic route to this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and present key characterization data, offering researchers a practical and scientifically rigorous resource for its preparation.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Hydrazine

The most robust and widely adopted method for constructing the 3-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[2][7][8] This approach is a variation of the classic Knorr pyrazole synthesis and offers a direct, high-yielding path to the target heterocycle.[8][9]

The overall logic of this synthesis is outlined below. It involves the reaction of a key three-carbon electrophilic precursor, 2-methyl-3-oxopropanenitrile, with the binucleophilic hydrazine, which provides the two nitrogen atoms required to form the pyrazole ring.

Mechanistic Insights: The Chemistry of Ring Formation

The reaction proceeds through a well-defined mechanism initiated by the nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of the β-ketonitrile. This is the most electrophilic site in the molecule.

-

Nucleophilic Attack & Dehydration: One nitrogen of the hydrazine molecule attacks the carbonyl carbon of 2-methyl-3-oxopropanenitrile, forming a tetrahedral intermediate. This is followed by the elimination of water to yield a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This ring-closing step is crucial for forming the five-membered ring.

-

Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the more stable aromatic 3-aminopyrazole structure. This aromatization is the thermodynamic driving force for the reaction.

The choice of hydrazine hydrate is strategic; it is an inexpensive, readily available, and highly effective source of the N-N synthon. The reaction is typically conducted in a protic solvent like ethanol, which facilitates proton transfer steps and solubilizes the reactants.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous 3-aminopyrazoles.[10][11]

Materials & Reagents:

-

2-methyl-3-oxopropanenitrile

-

Hydrazine hydrate (64-80% aqueous solution)

-

Ethanol, absolute

-

Toluene

-

Activated Charcoal

-

Sodium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-3-oxopropanenitrile (0.10 mol, 1.0 eq).

-

Solvent Addition: Add 200 mL of absolute ethanol to the flask and stir the mixture to dissolve the starting material.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (0.11 mol, 1.1 eq) to the solution dropwise over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

-

Azeotropic Water Removal: Add 150 mL of toluene to the residue and continue evaporation under reduced pressure. This step azeotropically removes residual water, which is critical for efficient crystallization.

-

Purification:

-

Dissolve the crude residue in a minimal amount of hot ethanol.

-

Add a small amount of activated charcoal and heat the mixture at reflux for 10 minutes to decolorize.

-

Filter the hot solution through a pad of celite to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for 1-2 hours to induce crystallization.

-

-

Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry the product under vacuum to a constant weight.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[12] |

| Molecular Formula | C₄H₇N₃ | PubChem[12][13] |

| Molecular Weight | 97.12 g/mol | PubChem[12] |

| CAS Number | 64781-79-9 | PubChem[12] |

| Appearance | Off-white to light yellow crystalline solid | Typical |

| Monoisotopic Mass | 97.0640 g/mol | PubChem[12][13] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized material to confirm its structure against reference spectra.[14][15]

Conclusion and Outlook

The cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine hydrate remains the most efficient and scalable method for the synthesis of this compound. This guide outlines a robust protocol grounded in a clear mechanistic understanding, providing researchers in drug development with a reliable path to this critical building block. The versatility of the resulting 3-aminopyrazole ensures its continued importance in the construction of complex molecular architectures for targeting a wide range of diseases.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 12. This compound | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C4H7N3) [pubchemlite.lcsb.uni.lu]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential has led to the identification of certain chemical scaffolds that consistently demonstrate bioactivity across a range of biological targets. Among these, the pyrazole nucleus has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility. This guide focuses on a particularly significant derivative, 4-methyl-1H-pyrazol-3-amine, a compound that serves as a critical building block in the design and synthesis of targeted therapeutics, most notably in the realm of protein kinase inhibitors.

Protein kinases, as central regulators of cellular signaling, have become a major class of drug targets, particularly in oncology and immunology. The 3-aminopyrazole moiety, a key feature of the title compound, is recognized as a "privileged structure". This is due to its intrinsic ability to mimic the purine core of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket[1]. The strategic placement of a methyl group at the C4 position provides a vector for influencing potency and selectivity, making this compound a highly sought-after intermediate for researchers and drug development professionals. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and its pivotal role in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Amino-4-methylpyrazole, 4-Methyl-3-aminopyrazole | [3] |

| CAS Number | 64781-79-9 | [3] |

| Molecular Formula | C₄H₇N₃ | [2][3] |

| Molecular Weight | 97.12 g/mol | [2][3] |

| Appearance | Pale-yellow to yellow-brown sticky oil to semi-solid or liquid | [4] |

| Predicted pKa | 4.04 ± 0.10 | [5] |

Solubility Profile

Synthesis and Characterization

The synthesis of this compound and its derivatives is a well-established process in organic chemistry, typically involving the cyclization of a suitably functionalized precursor.

General Synthesis Pathway

A common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. For the synthesis of this compound, a plausible and widely utilized approach starts with 2-methyl-3-oxobutanenitrile and hydrazine hydrate.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following is a representative, detailed protocol for the synthesis of a 3-aminopyrazole derivative, adapted from established literature procedures for similar compounds. This protocol serves as a robust starting point for the synthesis of this compound.

Materials:

-

2-methyl-3-oxobutanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of piperidine (0.1 eq) is then added.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of a basic catalyst like piperidine facilitates the initial condensation between the ketone and hydrazine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring. The acidic and basic washes in the workup are crucial for removing unreacted starting materials and the catalyst.

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the amine protons. The methyl group will likely appear as a singlet, while the pyrazole C-H proton will also be a singlet. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon, the sp²-hybridized carbons of the pyrazole ring, and the carbon bearing the amino group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl and aromatic C-H groups, and C=N and C=C stretching vibrations characteristic of the pyrazole ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (97.12 g/mol )[2][7]. The fragmentation pattern can provide further structural information. A common fragmentation pathway for amines is the alpha-cleavage, which would involve the loss of a hydrogen radical.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the nucleophilic character of the amino group and the pyrazole ring itself.

Key Reactions

The primary amine at the C3 position is a key functional handle for further synthetic transformations. It readily undergoes reactions with a variety of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form the corresponding amides, sulfonamides, and ureas. These reactions are fundamental to the construction of more complex molecules, particularly in the context of kinase inhibitor synthesis.

Caption: Reactivity of this compound with electrophiles.

Role as a Kinase Inhibitor Scaffold

The 3-aminopyrazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The two nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, which is a critical interaction for inhibitor binding. The amino group at the C3 position can act as a hydrogen bond donor.

The methyl group at the C4 position of this compound can be strategically utilized to enhance selectivity and potency. This substituent can occupy a small hydrophobic pocket within the ATP-binding site of certain kinases, leading to improved binding affinity. Furthermore, the C5 position of the pyrazole ring can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce larger substituents that can extend into the solvent-exposed region or other pockets of the kinase, further optimizing the inhibitor's properties[1].

Derivatives of this compound have been investigated as inhibitors of a wide range of kinases implicated in diseases such as cancer and inflammatory disorders, including:

-

Aurora Kinases: Crucial regulators of the cell cycle, making them attractive targets in oncology[1].

-

Fms-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia (AML)[8].

-

Cyclin-Dependent Kinases (CDKs): Master regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers[9].

-

Receptor-Interacting Protein Kinase 1 (RIPK1): Involved in inflammatory responses and necroptosis[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its unique combination of a bio-active 3-aminopyrazole core and a strategically placed methyl group makes it an invaluable building block for the synthesis of potent and selective kinase inhibitors. This guide has provided a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications, underscoring its significance for researchers and scientists in the pharmaceutical and biotechnology sectors. As our understanding of kinase biology continues to expand, the demand for versatile and well-characterized building blocks like this compound is certain to grow, paving the way for the development of new and improved targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-methyl-1H-pyrazol-3-amine

Introduction

4-methyl-1H-pyrazol-3-amine (C₄H₇N₃, MW: 97.12 g/mol ) is a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] Its pyrazole core is a key pharmacophore in numerous bioactive compounds. A thorough spectroscopic analysis is essential for unequivocal structure confirmation, purity assessment, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from related pyrazole derivatives.

Molecular Structure and Tautomerism

The structure of this compound features a five-membered aromatic pyrazole ring substituted with a methyl group at the C4 position and an amino group at the C3 position. It is important to note that pyrazoles can exist as tautomers, and in the case of this compound, two tautomeric forms are possible. This tautomerism can influence the observed spectroscopic data, particularly in NMR.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data for this compound, based on known substituent effects on the pyrazole ring.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.0 - 2.3 | Singlet | 3H |

| C5-H | ~7.3 - 7.6 | Singlet | 1H |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |

| NH | ~10.0 - 12.0 | Broad Singlet | 1H |

-

Causality behind Predictions: The methyl protons (CH₃) are expected to appear as a singlet in the upfield region. The C5-H proton, being on an aromatic ring, will be downfield. The amino (NH₂) and pyrazole NH protons are exchangeable and will likely appear as broad singlets; their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~10 - 15 |

| C4 | ~100 - 110 |

| C5 | ~135 - 145 |

| C3 | ~145 - 155 |

-

Expertise in Interpretation: The chemical shifts of the pyrazole ring carbons are influenced by the electron-donating amino group and the methyl group. C3, being attached to the amino group, is expected to be the most downfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3200 | Medium, Doublet |

| N-H stretch (pyrazole) | 3200 - 3100 | Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2950 - 2850 | Medium |

| C=N stretch (pyrazole ring) | 1620 - 1580 | Strong |

| C=C stretch (pyrazole ring) | 1550 - 1500 | Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

-

Trustworthiness of Assignments: The presence of a primary amine is typically confirmed by a doublet in the N-H stretching region. The broad N-H stretch of the pyrazole ring is also a key indicator. The strong absorptions corresponding to the C=N and C=C stretching of the aromatic ring are characteristic of the pyrazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 97.[2]

Predicted Fragmentation Pathway

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

-

Authoritative Grounding: The fragmentation of pyrazoles often involves the loss of small, stable molecules like hydrogen cyanide (HCN) and nitrogen-containing fragments. The proposed pathway shows the initial loss of HCN or a diazo-methyl radical, followed by further fragmentation.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and data from analogous structures. They provide a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

Solubility and Stability Profile of 4-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-methyl-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can impede formulation and bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. This compound is a small molecule whose structure—comprising a polar aminopyrazole ring and a nonpolar methyl group—suggests a nuanced solubility and stability profile. The presence of nitrogen atoms allows for hydrogen bonding, which can influence its interaction with polar solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [5] |

| Molecular Weight | 97.12 g/mol | [5] |

| IUPAC Name | This compound | |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Liquid | |

| CAS Number | 64781-79-9 | [5] |

| Predicted XlogP | 0.2 | [6] |

Solubility Profile: Characterization and Enhancement

Solubility is a thermodynamically defined property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution. For drug development, both aqueous and non-aqueous solubility are paramount for formulation, purification, and administration. The solubility of pyrazole derivatives is highly dependent on their substitution pattern and the potential for intermolecular interactions like hydrogen bonding and π-π stacking.[7]

Factors Influencing Solubility

-

pH: As an amine, this compound is a weak base. Its solubility in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the amino group will be protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (pH > pKa), the molecule will exist predominantly in its less soluble, neutral form.

-

Solvent Polarity: The molecule's structure suggests moderate polarity. It is expected to be more soluble in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like DMSO and DMF) than in non-polar solvents (like hexane or toluene).[4][8]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the additional energy helps overcome the crystal lattice energy.[7] This principle is fundamental to techniques like recrystallization.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine solubility. The workflow below outlines the standard process for determining thermodynamic solubility, which is the gold standard for this measurement.

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility.

Materials:

-

This compound

-

Selection of solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge and/or syringe filters (0.22 µm)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. For accuracy, immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a cornerstone of drug development. Forced degradation (or stress testing) studies are conducted to deliberately degrade the compound under conditions more severe than accelerated stability testing.[9][10] These studies are essential for:

-

Identifying likely degradation products and pathways.[11]

-

Demonstrating the specificity of stability-indicating analytical methods.[9]

-

Understanding the chemical behavior of the molecule, which informs formulation, packaging, and storage requirements.[10][12]

General Principles of Pyrazole Stability

The pyrazole ring is generally stable to oxidation.[13] However, the overall stability of a pyrazole derivative is dictated by its substituents. The amino group on this compound is a potential site for oxidative and hydrolytic degradation. Amines are known to be susceptible to oxidation, potentially forming N-oxides or other related impurities.[9][11]

Experimental Workflow for Forced Degradation

A typical forced degradation study exposes the compound to multiple stress conditions in parallel. The International Council for Harmonisation (ICH) guidelines recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions.[10][14]

Caption: General Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the parent compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens and water baths

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC-UV/DAD or LC-MS system with a validated method

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Follow the same heating and sampling procedure as for acidic hydrolysis.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Solid: Place the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample for analysis.

-

-

Photolytic Degradation:

-

Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

Analyze samples against a dark control stored under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with a photodiode array (DAD) detector and a mass spectrometer (MS) to detect and characterize degradants.

Conclusion

A thorough and systematic evaluation of the solubility and stability of this compound is indispensable for its successful development as a potential drug candidate. The protocols and workflows detailed in this guide provide a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. By understanding the molecule's behavior in various solvents and under stress conditions, informed decisions can be made regarding formulation, analytical method development, and overall progression of the compound through the development lifecycle.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-methyl-1-propyl-1H-pyrazol-3-amine | 1174877-75-8 | Benchchem [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C4H7N3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. scispace.com [scispace.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to 4-methyl-1H-pyrazol-3-amine: Discovery, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block in contemporary drug discovery and development. While a singular "discovery" of this compound is not clearly demarcated in the historical record, its conceptual origins are firmly rooted in the foundational principles of pyrazole synthesis established in the late 19th century. This document elucidates the primary synthetic pathways, with a detailed focus on the cyclocondensation of β-ketonitriles with hydrazine, which remains the most robust and widely employed method for its preparation. We will explore the mechanistic underpinnings of this synthesis, provide detailed experimental protocols, and present comparative data to inform synthetic strategy. Furthermore, this guide will delve into the tautomeric nature of 3-aminopyrazoles, their characterization, and their burgeoning applications in medicinal chemistry, particularly as kinase inhibitors.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of a vast array of therapeutic agents. Among the various substituted pyrazoles, the aminopyrazole moiety stands out for its versatility as a synthetic intermediate and its intrinsic biological relevance.

This compound, in particular, has emerged as a crucial building block for the synthesis of complex molecular architectures, most notably fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused systems are at the heart of numerous kinase inhibitors and other targeted therapies. The strategic placement of the methyl and amino groups on the pyrazole ring provides a synthetically tractable handle for further functionalization, allowing for the systematic exploration of chemical space in drug discovery programs.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the history, synthesis, and key properties of this compound, empowering them to leverage this versatile molecule in their own research endeavors.

Historical Context: A Legacy of Pyrazole Synthesis

The story of this compound is intrinsically linked to the broader history of pyrazole chemistry. The seminal work of German chemist Ludwig Knorr in the 1880s laid the groundwork for the synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines. This reaction, now famously known as the Knorr pyrazole synthesis , provided a straightforward and efficient method for constructing the pyrazole ring and opened the door to the exploration of this new class of heterocyclic compounds.

While the first synthesis of this compound is not explicitly documented in a landmark publication, its preparation is a logical extension of the Knorr synthesis. The key conceptual leap was the use of a β-ketonitrile as the 1,3-dicarbonyl equivalent. The reaction of a β-ketonitrile with hydrazine provides a direct route to 3-aminopyrazoles (which exist in tautomeric equilibrium with 5-aminopyrazoles).

The specific precursor required for the synthesis of this compound is 2-methyl-3-oxopropanenitrile , also known as α-formylpropionitrile. The historical development of synthetic routes to this key intermediate, primarily through Claisen-type condensations, was a critical enabler for the eventual synthesis of the title compound.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The most prevalent and industrially viable method for the synthesis of this compound is the cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine. This reaction proceeds through a well-established mechanism and offers a high degree of control over the final product.

Synthesis of the Key Precursor: 2-methyl-3-oxopropanenitrile

The synthesis of the β-ketonitrile precursor is a critical first step. The most common method for preparing 2-methyl-3-oxopropanenitrile is the Claisen condensation of propionitrile with an appropriate formylating agent, typically ethyl formate, in the presence of a strong base such as sodium ethoxide or sodium hydride.[2]

Reaction Scheme:

Caption: Claisen condensation to form the β-ketonitrile precursor.

Experimental Protocol: Synthesis of 2-methyl-3-oxopropanenitrile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.

-

Addition of Reactants: A mixture of propionitrile and ethyl formate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (typically 0-10 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by the addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the base. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by distillation under reduced pressure to afford 2-methyl-3-oxopropanenitrile as a colorless to pale yellow liquid.

Cyclocondensation to form this compound

With the β-ketonitrile in hand, the final cyclization step is relatively straightforward. The reaction with hydrazine hydrate proceeds readily, often in an alcoholic solvent, to yield the desired aminopyrazole.

Reaction Scheme:

Caption: Cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with a solution of 2-methyl-3-oxopropanenitrile in ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: The reaction mixture is then heated at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Table 1: Comparative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 75-90% | General literature |

| Purity | >98% (after recrystallization) | General literature |

| Reaction Time | 4-8 hours | General literature |

| Solvent | Ethanol, Methanol, Isopropanol | General literature |

| Base | Not required for cyclization | General literature |

Structural Elucidation and Tautomerism

A key feature of 3-aminopyrazoles is their existence as a mixture of tautomers. This compound can exist in equilibrium with its tautomer, 4-methyl-1H-pyrazol-5-amine. The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[3][4][5]

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-methyl-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Tautomerism of 4-methyl-1H-pyrazol-3-amine

Abstract

Pyrazoles are foundational scaffolds in medicinal chemistry, and their utility is intrinsically linked to their structural dynamics, most notably tautomerism. This phenomenon can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive examination of the tautomeric landscape of this compound, a key building block in drug discovery. We will dissect the interplay of annular and amino-imino tautomerism, explore the underlying quantum chemical principles governing tautomer stability, detail experimental protocols for characterization, and discuss the implications for synthesis and drug development.

The Principle of Prototropic Tautomerism in the Pyrazole Core

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. In heterocyclic systems like pyrazole, the most prevalent form is prototropic tautomerism, which involves the migration of a proton.[1][2] For the pyrazole ring, this is dominated by annular tautomerism , a 1,2-proton shift between the two adjacent ring nitrogen atoms (N1 and N2).[1]

This rapid proton exchange means that for an unsubstituted pyrazole in solution, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in averaged signals.[1] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the ring, the solvent, temperature, and the physical state.[1][3] While annular tautomerism is the most studied, other forms, such as those involving proton migration to a ring carbon, are computationally possible but are significantly less stable due to the loss of aromaticity.[1][4]

Caption: General annular tautomerism in the pyrazole ring.

The Tautomeric Landscape of this compound

For this compound, the tautomeric possibilities are more complex. The primary equilibrium involves two distinct annular tautomers, alongside the potential for amino-imino forms.

-

Annular Tautomers : The proton can reside on either N1 or N2, leading to two different constitutional isomers: This compound and 4-methyl-1H-pyrazol-5-amine .

-

Amino-Imino Tautomers : The exocyclic amino group can participate in tautomerism, leading to imino forms like 4-methyl-1,2-dihydro-3H-pyrazol-3-imine . These are generally less stable than the aromatic amino forms but can be relevant as transient reactive species.

The relative stability of these forms is dictated by a delicate balance of electronic and environmental factors. Theoretical studies on 3(5)-aminopyrazoles consistently predict that the 3-amino tautomer is the more stable form in the gas phase.[5][6][7] This preference is attributed to more favorable π-electron delocalization involving the lone pair of the exocyclic amino group.[6] However, the energy difference is often small, and the equilibrium can be readily influenced.[3]

Caption: Tautomeric forms of this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental observations. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology Insights

-

Functional/Basis Set Selection : A common and reliable level of theory for these systems is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1][5][6] The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the lone pairs and hydrogen bonding interactions inherent to these molecules.

-

Solvent Modeling : The gas-phase energy difference between tautomers can be small. In solution, the equilibrium can shift to favor the more polar tautomer. The Polarizable Continuum Model (PCM) is an effective method to simulate the bulk solvent effect on relative stabilities.[3][8] For instance, studies have shown that the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO.[3]

-

Proton Transfer Barrier : Water molecules can actively participate in the interconversion by forming hydrogen-bonded bridges, thereby lowering the energetic barrier for the 1,2-proton transfer.[1] DFT calculations have shown that a bridge of two water molecules is particularly effective at stabilizing the transition state.[1]

Quantitative Stability Data

The following table summarizes representative computational data for the parent 3(5)-aminopyrazole system, which serves as a strong model for the 4-methyl derivative.

| Tautomer | Method | Phase | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Source |

| 3-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas | 0.0 (Reference) | 0.0 (Reference) | [6][7] |

| 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas | 10.7 | 9.8 | [6][7] |

These data confirm the intrinsic preference for the 3-amino tautomer in the gas phase. The methyl group at the C4 position is not expected to dramatically alter this preference, though it will subtly modify the electronic landscape.

Experimental Protocols for Tautomer Characterization

A multi-technique approach is essential for unambiguously characterizing the tautomeric equilibrium in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. The key challenge is often the rate of interconversion relative to the NMR timescale.

Protocol: Variable-Temperature (VT) ¹³C NMR for Tautomer Resolution

-

Sample Preparation : Dissolve a precise concentration (e.g., 0.1 M) of this compound in a suitable deuterated solvent. DMSO-d₆ is often preferred as its hydrogen bond accepting nature can slow down proton exchange compared to CDCl₃.[1][9]

-

Initial Spectrum Acquisition : Record a standard quantitative ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the signals for C3 and C5 may appear broadened or as a single averaged peak due to rapid tautomeric exchange.[1]

-

Low-Temperature Analysis : Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Coalescence and Resolution : Continue lowering the temperature until the broadened signals resolve into two distinct sets of peaks, corresponding to the individual 3-amino and 5-amino tautomers. The temperature at which the two peaks merge into one is the coalescence temperature, which can be used to calculate the rate of interconversion.

-

Data Interpretation : A rare case of slow tautomerism on the NMR timescale has been observed for some 4-substituted 3(5)-aminopyrazoles in DMSO-d₆, allowing for the direct observation and integration of signals from both the 3-amino and 5-amino forms at room temperature.[3] The relative integrals provide the equilibrium constant (KT).

Caption: Workflow for a variable-temperature NMR experiment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. It definitively identifies which tautomer is present in the crystal lattice, dictated by crystal packing forces and intermolecular interactions like hydrogen bonding. It is crucial to recognize that the solid-state structure may not be the dominant form in solution.[3] For many 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is the form observed in the solid state.[3]

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of molecules as isolated species at cryogenic temperatures, preventing intermolecular proton exchange. By comparing the experimental IR spectrum with computationally predicted vibrational frequencies for each tautomer, one can identify the dominant form in the gas phase. Studies on the parent 3(5)-aminopyrazole have used this method to confirm that the 3-amino tautomer is the more stable form, and that UV irradiation can induce phototautomerization to the less stable 5-amino form.[6][7]

Implications for Reactivity and Drug Design

The tautomeric state of this compound is not merely an academic curiosity; it has profound practical consequences.

-

Chemical Reactivity : Different tautomers present different nucleophilic and electrophilic sites. For example, in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, the reaction proceeds via the exocyclic amino group and the N2 atom of the pyrazole ring acting as a binucleophile.[1] The availability and nucleophilicity of these sites are directly dependent on the tautomeric equilibrium. A reaction may proceed through a minor, but more reactive, tautomer.

-

Pharmacology : In drug design, tautomers can exhibit different biological activities because they present distinct hydrogen bond donor/acceptor patterns and overall shapes to a biological target. A drug molecule may bind to its target receptor in a specific tautomeric form, which may not be the most stable form in aqueous solution. Therefore, understanding and controlling the tautomeric preference is a critical aspect of lead optimization.

Caption: Influence of tautomerism on synthetic pathways.

Conclusion

The tautomerism of this compound is a dynamic equilibrium primarily between the 3-amino and 5-amino annular forms. Computational studies and experimental evidence from matrix isolation IR spectroscopy indicate an intrinsic stability preference for the 3-amino tautomer, driven by favorable electronic delocalization.[5][6] However, this balance is subtle and can be shifted by solvent polarity and temperature. In solution, the two forms often undergo rapid interconversion, necessitating advanced characterization techniques like low-temperature NMR to resolve the individual species.[1][3] For researchers in drug development and synthetic chemistry, a thorough understanding of this tautomeric behavior is not optional—it is essential for predicting reactivity, interpreting structure-activity relationships, and ultimately designing more effective and stable molecules.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. purkh.com [purkh.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

A Technical Guide to Quantum Chemical Calculations for 4-methyl-1H-pyrazol-3-amine: A Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-methyl-1H-pyrazol-3-amine, a heterocyclic scaffold of significant interest in drug discovery. Pyrazole derivatives are integral to numerous pharmaceutical agents due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design and lead optimization. This document outlines a validated computational methodology using Density Functional Theory (DFT), detailing the theoretical basis for procedural choices, a step-by-step protocol for execution, and a guide to interpreting the resulting data. The target audience includes researchers, computational chemists, and medicinal chemists involved in the development of novel therapeutics based on the pyrazole core.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of stability, hydrogen bonding capability, and versatile functionalization points.[4] Specifically, aminopyrazoles are crucial intermediates and pharmacophores in their own right, lending themselves to the synthesis of complex fused heterocyclic systems with a broad spectrum of biological activities.[3][5]

This compound (C4H7N3) is a representative building block within this class.[6] To move beyond serendipitous discovery and towards rational, structure-based drug design, it is essential to characterize the molecule at a quantum mechanical level. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful lens to elucidate molecular behavior, reactivity, and electronic structure.[1][7] This guide details the application of these methods to predict the optimized geometry, electronic properties (such as frontier molecular orbitals and electrostatic potential), and vibrational frequencies of this compound, providing foundational knowledge for its application in drug development.

Foundational Molecular Properties

Before delving into quantum calculations, it is essential to establish the basic identity of the target molecule.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID: 12383043[6] |

| CAS Number | 64781-79-9 | PubChem CID: 12383043[6] |

| Molecular Formula | C4H7N3 | PubChem CID: 12383043[6] |

| Molecular Weight | 97.12 g/mol | PubChem CID: 12383043[6] |

| Canonical SMILES | CC1=C(NN=C1)N | PubChem CID: 12383043[6] |

The structure consists of a pyrazole ring substituted with a methyl group at position 4 and an amino group at position 3. The amino group and the ring nitrogens are key sites for intermolecular interactions, such as hydrogen bonding with biological receptors.

Methodology: A Validated Quantum Chemical Workflow

The protocol described herein is designed to be a self-validating system, where each step builds logically upon the last, ensuring the final data is robust and reliable. The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT), which offers an excellent balance between computational accuracy and resource requirements.[1]

Rationale for Method Selection (Expertise & Causality)

-

Computational Method: DFT (B3LYP Functional): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is grounded in its extensive validation across a vast range of organic and heterocyclic systems. It reliably predicts molecular geometries and electronic properties by incorporating a portion of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This is crucial for accurately describing the electronic environment of heteroatoms like nitrogen.

-

Basis Set: 6-311++G(d,p): The choice of a basis set is critical for obtaining meaningful results. The 6-311++G(d,p) Pople-style basis set is selected for the following reasons:

-

Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs (like the nitrogen atoms in our molecule) and for describing non-covalent interactions and hydrogen bonds correctly.

-

Polarization Functions (d,p): The (d,p) adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms. These functions allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is indispensable for accurate geometry and frequency calculations.

-

Step-by-Step Computational Protocol

This workflow assumes the use of a computational chemistry package such as Gaussian, ORCA, or similar software.

Step 1: Initial Structure Generation An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization and Frequency Analysis The primary goal is to find the molecule's minimum energy conformation on the potential energy surface.

-

Procedure: A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory.

-

Validation: A subsequent frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Single-Point Energy and Electronic Property Calculation Using the optimized geometry from Step 2, a single-point energy calculation is performed to derive key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity, stability, and polarizability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the natural atomic charges, providing a quantitative measure of electron distribution and identifying key intramolecular stabilizing interactions, such as hyperconjugation.

Caption: Computational workflow for quantum chemical analysis.

Predicted Results and Interpretation

The following sections present the expected data from the described workflow.

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key structural parameters are summarized below.

| Parameter | Type | Predicted Value |

| N1-N2 | Bond Length | ~1.36 Å |

| N2-C3 | Bond Length | ~1.34 Å |

| C3-N(amino) | Bond Length | ~1.38 Å |

| C3-C4 | Bond Length | ~1.40 Å |

| C4-C5 | Bond Length | ~1.39 Å |

| C5-N1 | Bond Length | ~1.35 Å |

| C4-C(methyl) | Bond Length | ~1.50 Å |

| N1-N2-C3 | Bond Angle | ~111.5° |

| N2-C3-C4 | Bond Angle | ~105.0° |

| C3-C4-C5 | Bond Angle | ~108.5° |

| C4-C5-N1 | Bond Angle | ~106.0° |

| C5-N1-N2 | Bond Angle | ~110.0° |

These values are consistent with an aromatic five-membered ring structure. The planarity of the pyrazole ring is a key feature, which can be confirmed by dihedral angles close to 0° or 180°.

Electronic and Reactivity Descriptors

The electronic properties are crucial for predicting how the molecule will interact with biological targets.

| Property | Predicted Value (Hartree) | Predicted Value (eV) | Significance |

| E(HOMO) | -0.205 | -5.58 | Electron-donating ability |

| E(LUMO) | -0.015 | -0.41 | Electron-accepting ability |

| ΔE (Gap) | 0.190 | 5.17 | Chemical stability & reactivity |

A relatively large HOMO-LUMO gap of ~5.17 eV suggests that this compound is a kinetically stable molecule. The HOMO is likely localized over the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO will be distributed across the ring system, representing the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual and intuitive map of reactivity.

-

Negative Potential (Red/Yellow): The most negative regions are predicted to be located around the N1 and N2 atoms of the pyrazole ring and the nitrogen of the exocyclic amino group. These areas are rich in electrons and are the most probable sites for hydrogen bond donation and interactions with electrophiles or positive centers in a receptor binding pocket.

-

Positive Potential (Blue): The most positive regions are associated with the hydrogen atoms of the amino group and the N-H of the pyrazole ring. These are the primary sites for nucleophilic attack and hydrogen bond acceptance.

Caption: Relationship between molecular structure and key outputs.

Vibrational Frequency Analysis

Vibrational analysis provides a theoretical infrared (IR) spectrum that can be used to identify and characterize the molecule.

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3400-3550 | N-H Stretch | Asymmetric and symmetric stretching of the amino group. |

| 3100-3200 | C-H Stretch | Stretching of the C-H bond on the pyrazole ring. |

| 2900-3000 | C-H Stretch | Stretching of the C-H bonds in the methyl group. |

| 1600-1650 | N-H Scissoring | Bending vibration of the amino group. |

| 1450-1550 | C=N, C=C Stretch | Aromatic ring stretching vibrations. |

This theoretical spectrum serves as a powerful tool for validating experimental results and confirming the identity of synthesized compounds.

Conclusion and Future Directions

This guide has detailed a robust and theoretically sound methodology for performing quantum chemical calculations on this compound. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides reliable predictions of the molecule's geometry, electronic structure, and vibrational properties.

The insights gained are invaluable for the drug development professional:

-

Understanding Reactivity: The MEP and FMO analyses pinpoint the active sites of the molecule, guiding further chemical modifications to enhance binding affinity or modulate reactivity.

-

Informing Drug Design: The optimized 3D structure serves as a high-quality input for subsequent studies, such as molecular docking simulations, to predict how the molecule will bind to a specific protein target.

-

QSAR Models: The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related pyrazole derivatives.

By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a viable therapeutic candidate.

References

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-methyl-1-propyl-1H-pyrazol-3-amine | 1174877-75-8 | Benchchem [benchchem.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eurasianjournals.com [eurasianjournals.com]

Initial Biological Screening of 4-methyl-1H-pyrazol-3-amine: A Strategic Approach for Early-Stage Drug Discovery

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic actions, from kinase inhibition to anti-inflammatory effects.[1][2][3] 4-methyl-1H-pyrazol-3-amine, a readily accessible derivative, represents a valuable starting point for novel drug discovery campaigns. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound. Moving beyond a simple checklist of assays, we delineate a logical, tiered screening cascade designed to efficiently characterize its biological activity profile. We begin with in silico predictive modeling to establish a baseline of drug-like properties and potential liabilities. This is followed by a multi-tiered in vitro evaluation, starting with broad-spectrum foundational assays (cytotoxicity, antimicrobial) to define the compound's general biological footprint, and progressing to hypothesis-driven assays (kinase inhibition) based on the established pharmacology of the pyrazole scaffold. Each experimental protocol is detailed with the underlying scientific rationale, ensuring that the screening process is not only a data-gathering exercise but a self-validating system for informed decision-making in the hit-to-lead process.

Foundational Assessment: Pre-Experimental Characterization

Before committing resources to wet-lab experiments, a foundational assessment combining in silico analysis and physicochemical characterization is essential. This step serves to triage compounds with a low probability of success and to build a rational basis for subsequent biological assays.

In Silico Profiling: Predicting Drug-Likeness and Potential Liabilities

Computational tools provide a rapid, cost-effective method to evaluate a compound's potential as a drug candidate.[4][5] For this compound, we will assess its properties against established criteria for oral bioavailability and general "drug-likeness."

-

Lipinski's Rule of Five: This rule of thumb is used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The parameters for this compound are calculated as follows:

| Property | Value | Lipinski's Rule (<) | Compliance |

| Molecular Weight (MW) | 97.12 g/mol [6] | < 500 Da | Yes |

| LogP (Octanol-Water Partition Coefficient) | 0.2[6] | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (amine and pyrazole NH) | < 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (pyrazole nitrogens) | < 10 | Yes |

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good membrane permeability and oral bioavailability.

-

Reactive Compound Assessment: It is critical to identify compounds that may exhibit non-specific activity through chemical reactivity, as these can generate false positives in high-throughput screens.[7] An in silico analysis can flag potentially reactive functional groups. While the aminopyrazole core is generally stable, its nucleophilic amine group could potentially engage in covalent bond formation under specific conditions. This theoretical liability should be kept in mind when interpreting assay results, and if promiscuous activity is observed, a follow-up peptide-trapping LC-MS assay can be employed to definitively test for reactivity.[7]

A Tiered In Vitro Screening Cascade

The proposed screening strategy follows a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. This tiered approach maximizes information gain while conserving resources.

Figure 1: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Biological Activity

This tier aims to answer two fundamental questions: 1) At what concentration is the compound toxic to mammalian cells? and 2) Does it possess broad-spectrum antimicrobial activity?

Causality: The MTT assay is a primary screen to determine the compound's effect on cell viability and metabolic activity.[8] This is a critical first step because high cytotoxicity at low concentrations may render a compound unsuitable for most therapeutic applications, or alternatively, identify it as a potential anticancer agent.[9] The resulting data, typically an IC50 (half-maximal inhibitory concentration), is essential for designing subsequent cell-based assays, ensuring that concentrations used are non-lethal and that observed effects are target-specific rather than due to general toxicity.[10]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-